

# Application Notes and Protocols for Cabozantinib and Nivolumab Administration (SWOG S2101/BiCaZO)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | S2101    |           |
| Cat. No.:            | B1139106 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration protocol for the combination of cabozantinib and nivolumab as investigated in the SWOG **S2101** (BiCaZO) clinical trial. The information is intended for research and drug development professionals.

## Introduction

The SWOG **S2101** (BiCaZO) trial is a Phase II study evaluating the efficacy and safety of the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1] [2] A key feature of this trial is the stratification of patients based on tumor biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS).[1][2]

Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL, which are implicated in tumor cell proliferation, angiogenesis, and metastasis. Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a checkpoint inhibitor by blocking the programmed death-1 (PD-1) receptor, thereby restoring anti-tumor T-cell activity. The combination of these two agents is hypothesized to have a synergistic effect, with cabozantinib potentially creating a more immune-permissive tumor microenvironment for the action of nivolumab.



## **Drug Administration Protocol**

While the definitive SWOG **S2101** protocol is not publicly available in full detail, the following administration schedule is based on standard dosages for this combination in other clinical trials and available information on the **S2101** study.

Table 1: Dosing and Administration Schedule

| Drug         | Dosage | Route of<br>Administration   | Frequency     | Cycle Length |
|--------------|--------|------------------------------|---------------|--------------|
| Cabozantinib | 40 mg  | Oral                         | Once daily    | Continuous   |
| Nivolumab    | 480 mg | Intravenous (IV)<br>Infusion | Every 4 weeks | 4 weeks      |

Note: Treatment is typically continued until disease progression or unacceptable toxicity. The duration of nivolumab treatment may be limited to a maximum of two years in some protocols.

## **Experimental Protocols**

Patients enrolled in the **S2101** trial have histologically confirmed advanced, unresectable, or metastatic melanoma or HNSCC that has progressed on prior anti-PD-1/PD-L1 therapy.[3] Key inclusion criteria include measurable disease and adequate organ function.

A central component of the **S2101** protocol is the stratification of patients based on two key biomarkers:

- Tumor Mutational Burden (TMB): TMB is a measure of the total number of somatic mutations
  per megabase of sequenced DNA in the tumor genome.[4][5][6] It is hypothesized that
  tumors with a higher TMB may produce more neoantigens, making them more recognizable
  to the immune system.
- Tumor Inflammation Signature (TIS): TIS is a gene expression profile that characterizes the
  presence of a pre-existing adaptive immune response within the tumor microenvironment.[7]
   The 18-gene TIS assay measures the expression of genes associated with cytotoxic cells,
  antigen presentation, and IFNy activity.[7]



Table 2: Biomarker Analysis Overview

| Biomarker                             | Sample Type                                          | Methodology                                                                       | Purpose                                                                                    |
|---------------------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Tumor Mutational<br>Burden (TMB)      | Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue | Whole Exome Sequencing (WES) or targeted next- generation sequencing (NGS) panels | To quantify the number of somatic mutations in the tumor.                                  |
| Tumor Inflammation<br>Signature (TIS) | Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue | RNA sequencing and gene expression profiling (e.g., NanoString nCounter)          | To assess the level of immune infiltration and activity within the tumor microenvironment. |

Experimental Workflow for Biomarker Stratification:

Caption: Experimental workflow for patient stratification in the **S2101** trial.

## **Signaling Pathways**

Cabozantinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in oncogenesis and angiogenesis.

Caption: Cabozantinib inhibits key signaling pathways in cancer.

Nivolumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells.

Caption: Nivolumab blocks the PD-1/PD-L1 axis to restore anti-tumor immunity.

# **Quantitative Data Summary**

As the **S2101** trial is ongoing, comprehensive quantitative data on efficacy and safety are not yet available. However, data from other trials of cabozantinib and nivolumab in different cancer types can provide an indication of potential outcomes.



Table 3: Efficacy of Cabozantinib plus Nivolumab in Advanced Renal Cell Carcinoma (CheckMate 9ER Trial)

| Endpoint                             | Cabozantinib +<br>Nivolumab | Sunitinib  | Hazard Ratio (95%<br>CI) |
|--------------------------------------|-----------------------------|------------|--------------------------|
| Median Progression-<br>Free Survival | 16.6 months                 | 8.3 months | 0.51 (0.41-0.64)         |
| Overall Response<br>Rate             | 55.7%                       | 27.1%      | -                        |
| Complete Response                    | 8.0%                        | 4.6%       | -                        |

Data from the CheckMate 9ER trial in advanced renal cell carcinoma.

#### Conclusion

The SWOG **S2101** (BiCaZO) trial represents a significant step in personalized immunotherapy by integrating biomarker-based patient stratification with a combination of a tyrosine kinase inhibitor and a checkpoint inhibitor. The detailed protocols for drug administration and biomarker analysis outlined in these notes provide a framework for understanding the operational aspects of this and similar clinical trials. The results of this study will be crucial in determining the utility of this combination therapy in the treatment of immunotherapy-refractory melanoma and HNSCC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. prohealthcare.org [prohealthcare.org]
- 2. Facebook [cancer.gov]
- 3. S2101 | SWOG [swog.org]



- 4. Methods of measurement for tumor mutational burden in tumor tissue PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic assessment and optimizing algorithm of tumor mutational burden calculation and their implications in clinical decision-making PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of measurement for tumor mutational burden in tumor tissue PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanostring.com [nanostring.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cabozantinib and Nivolumab Administration (SWOG S2101/BiCaZO)]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1139106#protocol-for-cabozantinib-and-nivolumab-administration-in-s2101]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com